1-methyl-3-nitro-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

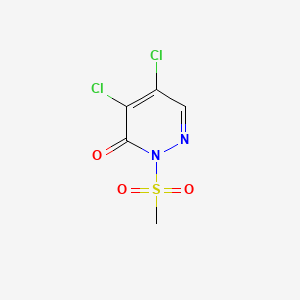

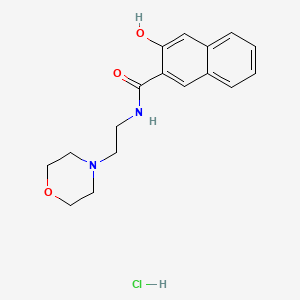

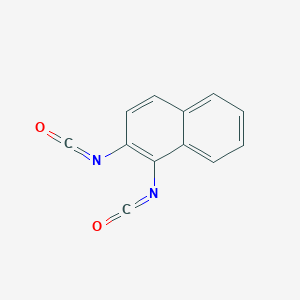

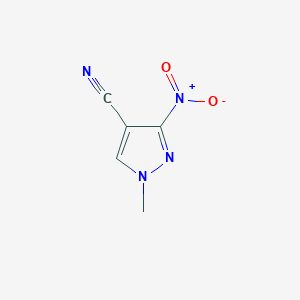

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C5H4N4O2 . It has an average mass of 152.111 Da and a monoisotopic mass of 152.033432 Da .

Synthesis Analysis

The synthesis of pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a nitro group (-NO2) and a methyl group (-CH3), while another carbon atom is bonded to a carbonitrile group (-C≡N) .Chemical Reactions Analysis

Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles .Physical And Chemical Properties Analysis

1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a solid at room temperature . It has a molecular weight of 152.11 .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

Research shows that derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile have interesting molecular structures and hydrogen bonding properties. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which is related to 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile, exhibit polarized structures and are linked into chains by hydrogen bonds (Portilla et al., 2007).

Reactivity and Synthesis

The reactivity of these compounds is significant in chemical synthesis. 3,4,5-Trinitro-1H-pyrazole, for example, reacts with various compounds such as ammonia, amines, and thiols, showing nucleophilic substitution of nitro-groups, which is essential for synthesizing diverse chemical compounds (Dalinger et al., 2013).

Tautomerism Studies

The study of tautomerism in disubstituted 1H-pyrazoles with various groups, including nitro groups, offers insights into the structural dynamics of these compounds. These investigations use methods like X-ray, NMR, and theoretical calculations (Kusakiewicz-Dawid et al., 2019).

Spectroscopic Studies

Spectroscopic studies, including IR, NMR, and UV–vis spectroscopy, are used to analyze the molecular structure of derivatives like (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, providing detailed insights into their electronic properties and stability (Al‐Azmi & Shalaby, 2018).

Synthesis of Energetic Materials

Innovative strategies have been developed for constructing novel energetic compounds using derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile. These compounds have shown potential in areas like thermal stability and detonation performance, enriching the content of energetic materials (Yang et al., 2021).

Antimicrobial and Antiviral Evaluation

Some derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile have been synthesized and tested for antimicrobial and antiviral activities, showing potential as bioactive agents (Al-Adiwish et al., 2017).

Catalytic Applications

The compound has been used in catalytic applications, demonstrating efficiency in the synthesis of pyrazole derivatives under environmentally friendly conditions (Zolfigol et al., 2015).

Corrosion Inhibition

Derivatives of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile have shown promising results as corrosion inhibitors, an application crucial in materials science (Abdel Hameed et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-3-nitropyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBDBENRPJEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406757 | |

| Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |

CAS RN |

39205-64-6 | |

| Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.